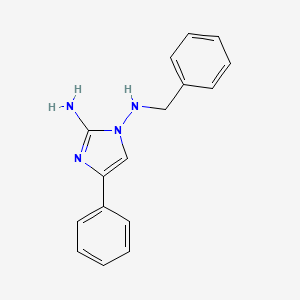

N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine

Description

Properties

IUPAC Name |

1-N-benzyl-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-10,12,18H,11H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEXVTCTFSPTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenylglyoxal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions.

Major Products Formed:

- Oxidation products include imidazole N-oxides.

- Reduction products include partially or fully reduced imidazole derivatives.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methoxy-Substituted Benzimidazoles

Compounds derived from 4-methoxybenzene-1,2-diamine (e.g., derivatives 1–21 in ) replace the benzyl group with a methoxy substituent. These analogues are synthesized via refluxing 4-methoxybenzene-1,2-diamine with substituted benzaldehydes in DMF using sodium metabisulfite as a catalyst. However, this substitution reduces lipophilicity compared to the benzyl group in the target compound, which may impact membrane permeability .

Piperazine- and Fluoro-Substituted Derivatives

Microwave-synthesized derivatives, such as 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles (), incorporate piperazine and fluorine substituents. The piperazine group introduces basicity and hydrogen-bonding capacity, while fluorine enhances metabolic stability. These compounds exhibit high yields (quantitative to 89%) under microwave irradiation, suggesting superior synthetic efficiency compared to traditional reflux methods used for the benzyl-substituted target compound .

Nitro-Substituted Pyrazolylbenzimidazoles

Pyrazolylbenzimidazoles with nitro groups (e.g., compounds 47 and 48 in ) demonstrate potent kinase inhibition but suffer from low yields and poor solubility due to the nitro group’s electron-withdrawing nature. In contrast, the benzyl group in the target compound may offer a balance between lipophilicity and solubility, though experimental data is needed to confirm this .

Key Observations :

- The target compound’s synthesis via conventional reflux is less time-efficient compared to ultrasound- or microwave-assisted methods, which achieve higher yields in shorter durations .

- The benzyl group’s bulkiness may contribute to moderate yields, whereas smaller substituents (e.g., methoxy) allow for faster reaction kinetics .

Biological Activity

N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique structure that combines an imidazole ring with benzyl and phenyl substituents. This structural configuration is believed to enhance its binding affinity to biological targets, thereby influencing its pharmacological properties.

Imidazole derivatives like this compound are known to interact with various biological pathways. They can act as enzyme inhibitors or ligands in biochemical assays. Specifically, imidazoles are involved in:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit calmodulin-dependent nitric oxide synthase, which plays a crucial role in neurotransmission and vascular regulation.

- Antiproliferative Activity : The compound has demonstrated potential against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms related to apoptosis and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : It has shown significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells. IC50 values for these activities were reported as low as 0.015 µM, indicating potent activity .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Bacterial and Fungal Inhibition : In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) for these activities are comparable to standard antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its high solubility in polar solvents. This property is crucial for its bioavailability when administered systemically.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzene-1,2-diamines and carbonyl-containing precursors. For example, microwave-assisted reduction of nitro intermediates (e.g., using Pd/C and hydrazine hydrate) is effective for generating diamine precursors, as demonstrated in analogous benzimidazole syntheses . Key intermediates are characterized via -NMR, -NMR, mass spectrometry, and elemental analysis to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : X-ray crystallography using programs like SHELXL is the gold standard for resolving ambiguities in regiochemistry or stereochemistry . For rapid validation, comparative analysis of spectroscopic data (e.g., -NMR coupling constants or IR stretching frequencies) against known analogs (e.g., 2-phenyl-1H-benzimidazole derivatives) is recommended .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

- Methodological Answer : Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., EGFR kinase assays) are common starting points. Computational docking (via AutoDock Vina or Schrödinger Suite) can prioritize targets by predicting binding affinities to active sites, as shown for structurally related imidazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for N1-Benzyl derivatives under varying reaction conditions?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is critical. Variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–10% Pd/C). Microwave irradiation, as used in benzimidazole synthesis, reduces reaction times and improves regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for imidazole-diamine analogs?

- Methodological Answer : Contradictions may arise from differences in assay protocols (e.g., cell line specificity) or compound purity. Validate results using orthogonal assays (e.g., Western blotting alongside kinase assays) and ensure structural fidelity via LC-MS and -NMR. Cross-reference with SAR studies of analogs (e.g., trifluoromethyl-substituted variants) to identify substituent-specific trends .

Q. What computational strategies are effective for predicting pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability. For toxicity, leverage tools like ProTox-II to forecast hepatotoxicity and mutagenicity .

Q. How does the N1-benzyl group influence binding affinity compared to other substituents in imidazole-diamine derivatives?

- Methodological Answer : Comparative docking studies using crystal structures of target proteins (e.g., EGFR or DNA topoisomerases) can quantify steric and electronic effects. For example, bulkier substituents like benzyl may enhance hydrophobic interactions but reduce solubility, as seen in phenazine-1,2-diamine analogs .

Q. What role does stereochemistry play in the biological activity of imidazole-diamine compounds?

- Methodological Answer : Enantiomeric purity is crucial for chiral targets. Resolve stereoisomers via chiral HPLC or enzymatic resolution and test activity in parallel. For example, trans-cyclobutane-1,2-diamine analogs show distinct bioactivity compared to cis isomers due to differences in spatial orientation and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.